

Molecular formula and weight of 5-Phenylpicolinimidamide hydrochloride

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Compound of Interest

Compound Name: **5-Phenylpicolinimidamide hydrochloride**

Cat. No.: **B1523387**

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An In-depth Technical Guide to 5-Phenylpicolinimidamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of **5-Phenylpicolinimidamide hydrochloride** (CAS No: 1179362-50-5), a substituted pyridine derivative. The document details its chemical identity, including molecular formula and weight, and presents a plausible, detailed protocol for its synthesis via the Pinner reaction, a cornerstone of amidine synthesis. Furthermore, a complete guide to the analytical characterization of the molecule is provided, outlining the expected outcomes from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While the specific biological activity and therapeutic applications of this particular molecule are not extensively documented in publicly accessible literature, this guide discusses the known pharmacological relevance of the broader picolinamide and picolinimidamide chemical classes, which have shown utility in areas such as oncology and neuroscience. This paper is intended for researchers, chemists, and drug development professionals interested in the synthesis, characterization, and potential exploration of novel pyridine-based chemical entities.

Introduction

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of an imidamide (amidine) functional group, a strong basic center that is typically protonated at physiological pH, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The imidamide group can act as a bioisostere for other functional groups and can form critical hydrogen bond interactions with biological targets.

5-Phenylpicolinimidamide hydrochloride is a specific congener within this chemical space, featuring a phenyl group at the 5-position of the pyridine ring. This substitution pattern offers a distinct vector for exploring structure-activity relationships (SAR). This guide serves as a foundational technical resource for researchers, providing confirmed chemical properties, a robust synthetic strategy, and a framework for analytical validation. Although the biological target for this specific compound remains to be publicly disclosed, the methodologies and insights presented herein are designed to empower scientific professionals to synthesize, purify, and characterize this molecule for further investigation.

Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. The core chemical and physical attributes of **5-Phenylpicolinimidamide hydrochloride** are summarized below.

Property	Value	Reference(s)
IUPAC Name	5-phenylpyridine-2-carboximidamide hydrochloride	N/A
CAS Number	1179362-50-5	[1] [2]
Molecular Formula	C ₁₂ H ₁₂ ClN ₃	[1] [2]
Molecular Weight	233.70 g/mol	[1] [2]
Chemical Structure	N/A	

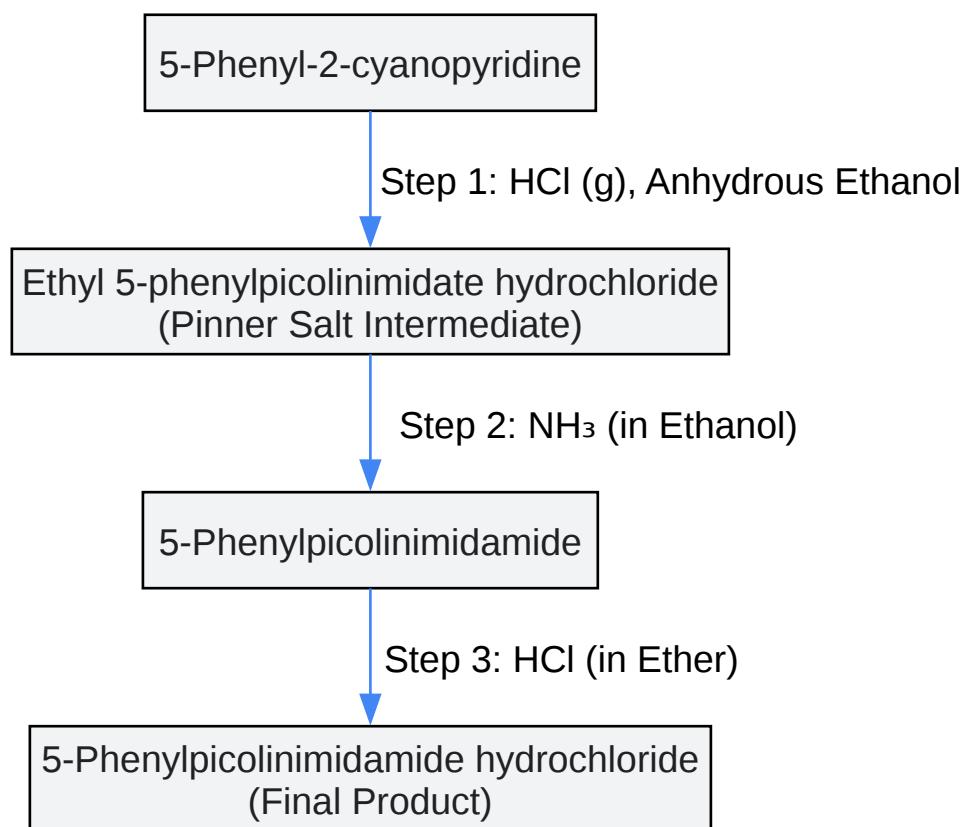
Note: Physicochemical properties such as melting point, solubility, and pKa are not publicly available and would require experimental determination.

Synthesis and Purification

The synthesis of amidines from nitriles is most classically achieved via the Pinner reaction.[3][4] This reaction proceeds in two main stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride (a "Pinner salt"), and second, the subsequent reaction of this intermediate with ammonia or an amine to yield the target amidine.[3][5]

Proposed Synthetic Pathway

The synthesis of **5-Phenylpicolinimidamide hydrochloride** logically starts from the commercially available precursor, 5-phenyl-2-cyanopyridine.



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Caption: Proposed synthesis workflow for **5-Phenylpicolinimidamide hydrochloride**.

Detailed Experimental Protocol: Synthesis

Causality Statement: The Pinner reaction requires strictly anhydrous conditions. The initial step involves the formation of a highly electrophilic nitrilium ion, which is readily attacked by the

alcohol (ethanol). Any water present would hydrolyze the nitrile or the intermediate Pinner salt to the corresponding amide or ester, respectively, significantly reducing the yield of the desired amidine.[3][4]

Step 1: Formation of Ethyl 5-phenylpicolinimidate hydrochloride (Pinner Salt)

- Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube, and a drying tube (filled with CaCl_2).
- Under an inert atmosphere (e.g., Nitrogen or Argon), charge the flask with 5-phenyl-2-cyanopyridine (1.0 eq).
- Add anhydrous ethanol (approx. 5-10 volumes). The use of absolute ethanol is critical to the success of the reaction.
- Cool the stirred solution to 0 °C using an ice bath.
- Bubble dry hydrogen chloride gas through the solution. The reaction is exothermic and the temperature should be maintained below 10 °C. Continue the gas addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.
- Seal the flask and allow it to stir at 0-5 °C for 12-24 hours. The progress can be monitored by the complete consumption of the starting nitrile (e.g., by TLC or LC-MS).
- The resulting crystalline Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. Alternatively, it can be used directly in the next step.

Step 2: Ammonolysis to 5-Phenylpicolinimidamide

- The crude or isolated Pinner salt is suspended in a fresh portion of anhydrous ethanol at 0 °C.
- A saturated solution of ammonia in ethanol is added slowly to the suspension. This step converts the imino ester to the amidine.[3]
- The reaction mixture is stirred at room temperature for 6-12 hours.

- The solvent is removed under reduced pressure. The residue, containing the free base amidine and ammonium chloride, is partitioned between dichloromethane and a dilute aqueous sodium bicarbonate solution to remove the salt and neutralize any remaining acid.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude free base.

Detailed Experimental Protocol: Purification and Salt Formation

Causality Statement: The free base amidine is typically a solid or oil that can be purified by standard techniques. Conversion to the hydrochloride salt is often performed to improve crystallinity, stability, and handling properties.

Step 1: Purification (Recrystallization)

- The crude 5-Phenylpicolinimidamide free base can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene.

Step 2: Hydrochloride Salt Formation

- Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
- Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.
- The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield **5-Phenylpicolinimidamide hydrochloride** as a stable, crystalline solid.

Characterization and Quality Control

A multi-pronged analytical approach is essential to confirm the identity, structure, and purity of the synthesized compound. The following are the expected analytical results for **5-Phenylpicolinimidamide hydrochloride**.

Technique	Expected Results
¹ H NMR (400 MHz, DMSO-d ₆)	Aromatic protons: Signals expected between δ 7.5-9.0 ppm. Protons on the phenyl ring and pyridine ring will show characteristic splitting patterns (doublets, triplets). Amidine protons (NH ₂): Broad signals, typically downfield ($> \delta$ 9.0 ppm), due to proton exchange and quadrupolar effects. The exact chemical shifts are sensitive to concentration and residual water.
¹³ C NMR (100 MHz, DMSO-d ₆)	Amidine carbon (C=N): Expected in the range of δ 160-170 ppm. Aromatic carbons: Multiple signals between δ 120-160 ppm, corresponding to the phenyl and pyridine ring carbons.
Mass Spectrometry (ESI+)	Expected [M+H] ⁺ : The molecular ion for the free base (C ₁₂ H ₁₁ N ₃) is 197.10. The expected exact mass for the protonated molecule [C ₁₂ H ₁₂ N ₃] ⁺ would be approximately m/z 198.11.
HPLC (Purity)	Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% TFA or formic acid) is a standard starting point. Detection: UV detection at a wavelength where the pyridine and phenyl chromophores absorb (e.g., 254 nm). Expected Result: A pure sample (>95%) should show a single major peak.

Potential Applications and Biological Context

While specific biological data for **5-Phenylpicolinimidamide hydrochloride** (CAS 1179362-50-5) is not available in the public domain, the parent scaffold of picolinamides (a related amide structure) has been the subject of significant investigation in drug discovery.

Structure-activity relationship studies on picolinamide series have identified potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4

(mGlu₄).^[3]^[4] These modulators are of interest for treating neurological and psychiatric disorders. Additionally, other substituted picolinamides have been evaluated as potent inhibitors of Aurora kinases, which are targets in oncology.^[2]

The imidamide functional group in **5-Phenylpicolinimidamide hydrochloride** serves as a highly basic center, which will be protonated at physiological pH. This cationic nature can be exploited to form specific salt-bridge interactions with amino acid residues (e.g., aspartate, glutamate) in a target protein's active site. It is plausible that this compound was synthesized as part of a screening library to explore targets where such an interaction is beneficial.^[6] However, without experimental data, any discussion of its specific mechanism of action would be speculative. Researchers interested in this molecule are encouraged to perform broad biological screening to identify its potential targets.

Handling, Storage, and Safety

- **Handling:** Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. As a hydrochloride salt, it is expected to be a stable, non-hygroscopic solid.
- **Safety:** The toxicological properties have not been fully investigated. Assume the compound is harmful and handle it with appropriate care. Refer to the Safety Data Sheet (SDS) from the supplier for detailed information.

Conclusion

5-Phenylpicolinimidamide hydrochloride is a well-defined chemical entity with a confirmed molecular formula and weight. This guide provides a robust and scientifically sound protocol for its synthesis and purification, based on the classical Pinner reaction. The detailed framework for its analytical characterization will enable researchers to verify the identity and purity of their synthesized material. While its biological role is yet to be elucidated in public literature, the structural motifs present in the molecule suggest it may have interesting pharmacological properties. The information contained herein provides a complete and actionable foundation for

any research group wishing to produce this compound for chemical screening and further drug discovery efforts.

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